molecular formula C23H29N3O2 B1678116 Oxypertine CAS No. 153-87-7

Oxypertine

Cat. No.: B1678116
CAS No.: 153-87-7
M. Wt: 379.5 g/mol
InChI Key: XCWPUUGSGHNIDZ-UHFFFAOYSA-N
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Description

Oxypertine is an antipsychotic compound used primarily in the treatment of schizophrenia and anxiety. Chemically, it is an indole and phenylpiperazine derivative. This compound works by depleting catecholamines, though it does not affect serotonin levels .

Mechanism of Action

Mode of Action

Oxypertine operates by depleting catecholamines . . The interaction of this compound with its targets leads to changes in the neurotransmitter levels in the brain, which can alter mood and behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the catecholaminergic system . By depleting catecholamines, this compound can influence various downstream effects related to these neurotransmitters.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By depleting catecholamines, this compound can alter neuronal signaling, which may result in changes in mood and behavior . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, potentially including this compound. Factors such as diet, lifestyle, and exposure to environmental pollutants can affect drug metabolism and efficacy . .

Preparation Methods

The synthesis of oxypertine involves several steps:

Chemical Reactions Analysis

Oxypertine undergoes various chemical reactions, including:

Scientific Research Applications

Oxypertine has been extensively studied for its applications in:

Comparison with Similar Compounds

Oxypertine is similar to compounds like reserpine and tetrabenazine, which also deplete catecholamines. its structure is more closely related to solypertine and milipertine. The primary distinction lies in its selective depletion of catecholamines without affecting serotonin levels, which sets it apart from other neuroleptics .

References

Properties

IUPAC Name

5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPUUGSGHNIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165185
Record name Oxypertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-87-7
Record name Oxypertine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxypertine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxypertine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxypertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxypertine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JGL4G25R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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